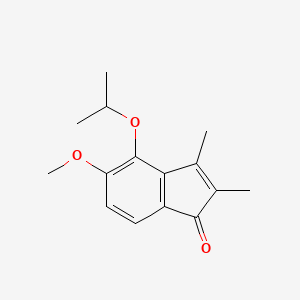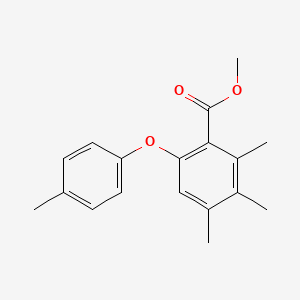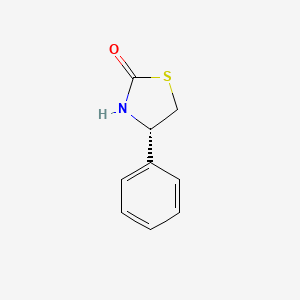
9-(6-Azidohexyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(6-Azidohexyl)-9H-carbazole: is an organic compound that features a carbazole core substituted with a 6-azidohexyl group. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. The azido group in this compound introduces additional reactivity, making it a valuable intermediate for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Azidohexyl)-9H-carbazole typically involves the following steps:
Formation of the 6-azidohexyl group: This can be achieved by reacting 6-bromohexylamine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-azidohexylamine.
Attachment to the carbazole core: The 6-azidohexylamine is then reacted with 9H-carbazole under suitable conditions, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition Reactions: The azido group in 9-(6-Azidohexyl)-9H-carbazole can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Major Products:
1,2,3-Triazoles: Formed from CuAAC reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Click Chemistry: The azido group in 9-(6-Azidohexyl)-9H-carbazole makes it a valuable intermediate in click chemistry, particularly for the synthesis of triazole-linked compounds.
Biology and Medicine:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules via click chemistry, facilitating the study of biological processes.
Industry:
Mechanism of Action
The mechanism of action of 9-(6-Azidohexyl)-9H-carbazole primarily involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can insert into C-H or N-H bonds, facilitating crosslinking or other chemical transformations .
Comparison with Similar Compounds
9-(6-Azidohexyl)-9H-acridine: Similar structure but with an acridine core instead of carbazole.
6-Azidohexyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: An azidohexyl derivative used in carbohydrate chemistry.
Uniqueness:
Carbazole Core: The carbazole core in 9-(6-Azidohexyl)-9H-carbazole provides unique electronic properties, making it suitable for applications in organic electronics.
Versatile Reactivity: The presence of the azido group allows for diverse chemical transformations, including click chemistry and polymer crosslinking.
Properties
CAS No. |
828941-37-3 |
|---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
9-(6-azidohexyl)carbazole |
InChI |
InChI=1S/C18H20N4/c19-21-20-13-7-1-2-8-14-22-17-11-5-3-9-15(17)16-10-4-6-12-18(16)22/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
QGRQNKWSURWFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


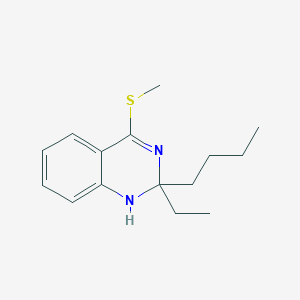
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)

![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
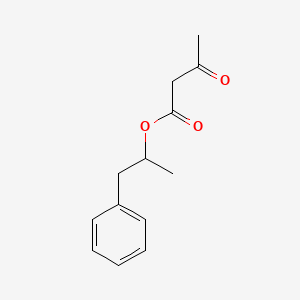

![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
